molecular formula C23H25NO5 B5727583 ethyl 5-[(diethylcarbamoyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

ethyl 5-[(diethylcarbamoyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B5727583
M. Wt: 395.4 g/mol
InChI Key: WHZQZVBSJSUZBN-UHFFFAOYSA-N
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Description

Ethyl 5-[(diethylcarbamoyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(diethylcarbamoyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, often using ethyl bromoacetate in the presence of a base such as sodium carbonate.

    Attachment of the Diethylcarbamoyl Group: This step involves the reaction of the intermediate with diethylcarbamoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(diethylcarbamoyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl 5-[(diethylcarbamoyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infections.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 5-[(diethylcarbamoyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-hydroxy-1H-indole-3-carboxylate: Another compound with a similar structure but different functional groups.

    Ethyl 6-methoxy-3-methylindole-2-carboxylate: Shares the indole core but has different substituents.

Uniqueness

Ethyl 5-[(diethylcarbamoyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and the benzofuran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 5-[2-(diethylamino)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-4-24(5-2)20(25)15-28-17-12-13-19-18(14-17)21(23(26)27-6-3)22(29-19)16-10-8-7-9-11-16/h7-14H,4-6,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZQZVBSJSUZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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